molecular formula C8H4BrN3 B3219420 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile CAS No. 1190318-54-7

3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Cat. No.: B3219420
CAS No.: 1190318-54-7
M. Wt: 222.04 g/mol
InChI Key: OSKDHDYEPIIDNC-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Advanced Organic Synthesis and Chemical Biology

Nitrogen-containing heterocycles are cyclic organic compounds that feature at least one nitrogen atom within their ring structure. This class of molecules is of paramount importance in the fields of organic synthesis and chemical biology due to its ubiquitous presence in natural products, pharmaceuticals, and agrochemicals. Their structural diversity and the unique properties imparted by the nitrogen heteroatom make them privileged scaffolds in drug discovery and materials science.

The nitrogen atom can act as a hydrogen bond donor or acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. This ability makes nitrogen heterocycles integral components of a vast number of FDA-approved drugs. Furthermore, these compounds serve as versatile building blocks in advanced organic synthesis, allowing for the construction of complex molecular architectures with diverse biological activities. Research has demonstrated their application as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.

Overview of the Pyrrolo[2,3-c]pyridine Scaffold in Academic Chemical Literature

The pyrrolo[2,3-c]pyridine scaffold is a bicyclic heterocyclic system where a pyrrole (B145914) ring is fused to a pyridine (B92270) ring. This specific arrangement is also known by the systematic name 6-azaindole (B1212597). nih.govuni.lu While less common in the literature than some of its other isomers, such as 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine), the pyrrolo[2,3-c]pyridine core has gained attention as a valuable pharmacophore.

Recent studies have highlighted the potential of this scaffold in medicinal chemistry. For instance, researchers have discovered that derivatives of pyrrolo[2,3-c]pyridine can act as highly potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important therapeutic target in oncology. acs.org One such derivative demonstrated significant inhibition of cancer cell growth in acute leukemia and small-cell lung cancer cell lines, underscoring the scaffold's promise as a lead structure for the development of novel therapeutics. acs.org The exploration of the pyrrolo[2,3-c]pyridine chemical space continues to be an active area of research for identifying new bioactive agents.

Structural Elucidation Context of 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile within the Broader Azaindole Framework

The term "azaindole" is a common name for the family of pyrrolopyridines, which are considered bioisosteres of indole (B1671886) where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. nih.govpharmablock.com This substitution has profound effects on the molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug design. alfa-chemistry.com There are several structural isomers of azaindole, defined by the position of the nitrogen atom in the six-membered ring, namely 4-, 5-, 6-, and 7-azaindole. nih.gov

The compound this compound belongs to the 6-azaindole family. Its core structure is the 1H-pyrrolo[2,3-c]pyridine skeleton. The molecule is further functionalized with two key substituents that are expected to modulate its chemical reactivity and biological activity:

A bromine atom at the 3-position of the pyrrole ring. Halogen atoms are often introduced to enhance binding affinity or to serve as a handle for further synthetic modifications through cross-coupling reactions.

A carbonitrile group (-CN) at the 7-position of the pyridine ring. The nitrile group is a strong electron-withdrawing group and can participate in hydrogen bonding, influencing the molecule's electronic properties and interaction with biological targets.

While detailed research findings on this compound itself are not prominent in the surveyed academic literature, the properties of its parent bromo-substituted scaffold, 3-bromo-1H-pyrrolo[2,3-c]pyridine, have been documented.

PropertyValueReference
Chemical Name3-bromo-1H-pyrrolo[2,3-c]pyridine echemi.comsigmaaldrich.com
CAS Number67058-76-8 echemi.comsigmaaldrich.com
Molecular FormulaC₇H₅BrN₂ echemi.comsigmaaldrich.com
Molecular Weight197.03 g/mol echemi.com
Physical FormSolid sigmaaldrich.com
Melting Point205-206 °C echemi.comsigmaaldrich.com
Boiling Point357.0 °C (Predicted/at 760 mmHg) echemi.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-4-12-8-5(6)1-2-11-7(8)3-10/h1-2,4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKDHDYEPIIDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235844
Record name 3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Source EPA DSSTox
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Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-54-7
Record name 3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235844
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Advanced Synthetic Strategies for the 3 Bromo 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile System

Methodologies for Constructing the Pyrrolo[2,3-c]pyridine Core

The synthesis of the pyrrolo[2,3-c]pyridine (also known as 6-azaindole) core can be approached through several strategic disconnections, primarily involving the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring or vice versa. nbuv.gov.ua Key methodologies include classical cyclization reactions, modern cross-coupling strategies, and cyclocondensation approaches.

Fischer Indole (B1671886) Cyclization and Analogous Annulation Reactions

The Fischer indole synthesis is a venerable and powerful method for the construction of indole rings, and its principles can be extended to the synthesis of azaindole systems. rsc.org The reaction typically involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. In the context of pyrrolo[2,3-c]pyridines, this would involve the reaction of a suitable pyridylhydrazine with a carbonyl compound.

While direct examples for the synthesis of the 7-carbonitrile substituted core are not prevalent in readily available literature, the Fischer cyclization has been successfully applied to the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines, which are isomeric to the target structure. This demonstrates the feasibility of this approach for constructing the broader azaindole framework. The general mechanism proceeds through the formation of a pyridylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic pyrrolopyridine ring system.

Analogous annulation reactions, such as the Bartoli indole synthesis, which utilizes the reaction of nitroarenes with vinyl Grignard reagents, have also been employed for the synthesis of 2- and 2,3-substituted pyrrolo[2,3-c]pyridines. nbuv.gov.ua Another related approach involves the reductive cyclization of enamines derived from nitropyridines. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Core Formation (e.g., Sonogashira-based cyclizations)

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a cornerstone for the construction of complex heterocyclic systems. For the pyrrolo[2,3-c]pyridine core, Sonogashira coupling-based cyclizations are particularly effective. This strategy typically involves the coupling of a suitably functionalized pyridine derivative, such as a halopyridine bearing an amino or protected amino group, with a terminal alkyne. The resulting alkynylpyridine intermediate can then undergo an intramolecular cyclization to form the fused pyrrole ring.

For instance, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which share a similar synthetic logic, has been achieved through a copper-catalyzed Sonogashira reaction followed by cyclization. This highlights the utility of this approach for related azaindole systems. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity in both the cross-coupling and the subsequent cyclization steps.

Cyclocondensation Approaches to the Fused Ring System

Cyclocondensation reactions offer another powerful avenue for the construction of the pyrrolo[2,3-c]pyridine core. These methods typically involve the reaction of a pyrrole derivative bearing appropriate functional groups with a three-carbon unit that can cyclize to form the pyridine ring.

A notable example is the synthesis of 6-azaindoles (pyrrolo[2,3-c]pyridines) and pyrrolo[2,3-d]pyridazines starting from 4-aroyl pyrroles. rsc.org This protocol involves a Vilsmeier-Haack reaction to generate pyrrolo-2,3-dicarbonyl intermediates, which then undergo condensation with reagents like glycine (B1666218) methyl ester to form the pyridine ring of the pyrrolo[2,3-c]pyridine system. rsc.org Similarly, cyclo-condensation reactions of 2-amino-1H-pyrrole-3-carbonitrile derivatives with active methylene (B1212753) compounds have been used to produce substituted 1H-pyrrolo[2,3-b]pyridines, demonstrating the versatility of this approach for building the pyridine ring onto a pre-existing pyrrole. ajol.info

Regioselective Introduction of Bromine at the C3 Position

With the pyrrolo[2,3-c]pyridine core constructed, the next critical step is the regioselective introduction of a bromine atom at the C3 position. The electronic nature of the azaindole system, with the pyrrole ring being electron-rich, generally directs electrophilic substitution to this ring.

Electrophilic Bromination Strategies and Mechanistic Considerations

Electrophilic aromatic substitution is the most direct method for the bromination of the pyrrolo[2,3-c]pyridine ring. The pyrrole moiety of the azaindole system is highly activated towards electrophiles, and substitution typically occurs at the C3 position, which is analogous to the most reactive position in indole.

Studies on the isomeric 1H-pyrrolo[2,3-b]pyridines have shown that electrophilic substitution reactions such as nitration, nitrosation, and halogenation occur predominantly at the 3-position. rsc.org Common brominating agents for this transformation include N-bromosuccinimide (NBS), bromine in a suitable solvent, or other sources of electrophilic bromine.

The mechanism of electrophilic bromination of the pyrrole ring in azaindoles is believed to proceed through a standard electrophilic aromatic substitution pathway. The electrophile (Br+) attacks the electron-rich C3 position of the pyrrole ring to form a sigma complex (arenium ion). This intermediate is stabilized by resonance, with the positive charge delocalized over the pyrrole and pyridine rings. Subsequent deprotonation at the C3 position by a weak base restores the aromaticity of the system, yielding the 3-bromo-pyrrolo[2,3-c]pyridine derivative. The regioselectivity for the C3 position is a consequence of the greater stability of the corresponding sigma complex compared to that formed by attack at other positions on the pyrrole ring.

A recent computational study has suggested that electrophilic aromatic bromination may proceed via an addition-elimination pathway rather than the classic mechanism. chemistryworld.com

Precursor-Based Bromination and Directed Functionalization

An alternative to direct electrophilic bromination is to introduce the bromine atom at an earlier stage of the synthesis, using a brominated precursor. For example, the synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative has been reported starting from 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. nih.gov This precursor already contains the bromine atom on the pyridine ring, which is then carried through the subsequent steps of pyrrole ring formation. nih.gov This strategy can be advantageous if the desired regioselectivity is difficult to achieve through direct bromination of the final heterocyclic system or if the brominating conditions are not compatible with other functional groups present in the molecule.

Directed functionalization strategies can also be employed to achieve regioselective bromination. This might involve the use of a directing group to guide the electrophilic attack to the desired position. While specific examples for the C3-bromination of the pyrrolo[2,3-c]pyridine core using this approach are not widely reported, it remains a viable strategy in heterocyclic synthesis.

Data Tables

Table 1: Comparison of Methodologies for Pyrrolo[2,3-c]pyridine Core Synthesis

MethodologyKey FeaturesStarting Materials (Examples)AdvantagesLimitations
Fischer Indole Cyclization Acid-catalyzed cyclization of a pyridylhydrazone.Pyridylhydrazine, Aldehyde/KetoneWell-established, good for certain substitution patterns.Can require harsh acidic conditions, regioselectivity can be an issue with unsymmetrical ketones.
Palladium-Catalyzed Cross-Coupling Sonogashira coupling followed by intramolecular cyclization.Halopyridine with an amino group, Terminal alkyneMild reaction conditions, high functional group tolerance, good control of regioselectivity.Cost of palladium catalyst, may require multi-step synthesis of precursors.
Cyclocondensation Approaches Formation of the pyridine ring onto a pre-existing pyrrole.4-Aroyl pyrroles, Glycine methyl esterCan provide access to diverse substitution patterns.May require synthesis of functionalized pyrrole precursors.

Table 2: Reagents for Electrophilic Bromination at the C3 Position

ReagentTypical ConditionsMechanistic Consideration
N-Bromosuccinimide (NBS) Aprotic solvent (e.g., CCl4, THF, CH3CN), often with a radical initiator (e.g., AIBN) or light.Can proceed via a radical or an ionic pathway depending on the conditions. In polar solvents, it can act as a source of electrophilic bromine.
Bromine (Br2) Inert solvent (e.g., CH2Cl2, CCl4, acetic acid), often in the presence of a Lewis acid or a base to scavenge HBr.Direct source of electrophilic bromine. The reaction can be fast and may lead to over-bromination if not controlled.
Pyridinium bromide perbromide Acetic acid or other polar solvents.A solid, stable source of bromine that is easier to handle than liquid bromine.

Installation of the Carbonitrile Group at the C7 Position

The introduction of a nitrile functionality onto the C7 position of the 3-bromo-1H-pyrrolo[2,3-c]pyridine core is a critical transformation that significantly influences the biological activity of the resulting analogues. Several strategic approaches have been developed to achieve this cyano-functionalization, ranging from classical nucleophilic aromatic substitution to modern transition-metal-catalyzed methods and indirect synthetic routes.

Cyano-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) presents a potential pathway for the direct displacement of a suitable leaving group, typically a halide, at the C7 position with a cyanide nucleophile. The inherent electron-deficient nature of the pyridine ring in the 1H-pyrrolo[2,3-c]pyridine system facilitates nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. For this reaction to proceed efficiently, the C7 position must be activated by a good leaving group, such as a halogen (e.g., chlorine or fluorine).

The reaction typically involves treating the 7-halo-3-bromo-1H-pyrrolo[2,3-c]pyridine precursor with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Table 1: Hypothetical SNAr Cyanation of 7-halo-3-bromo-1H-pyrrolo[2,3-c]pyridine This table presents plausible reaction conditions based on general SNAr principles, as specific literature examples for this exact transformation are limited.

EntryLeaving Group (X)Cyanide SourceSolventTemperature (°C)Plausible Product
1ClNaCNDMSO120-1503-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
2FKCNDMF100-130This compound

While theoretically feasible, the SNAr approach for cyanation on this specific scaffold may be limited by the reactivity of the substrate and the harsh reaction conditions required, which could lead to side reactions or decomposition.

Transition-Metal Catalyzed Cyanation Reactions

Transition-metal catalysis has emerged as a more versatile and widely applicable strategy for the cyanation of heteroaryl halides. Palladium, nickel, and copper-based catalytic systems are commonly employed for this transformation, offering milder reaction conditions and broader functional group tolerance compared to traditional SNAr methods.

Palladium-Catalyzed Cyanation: The Rosenmund-von Braun reaction and its modern palladium-catalyzed variants are powerful methods for the synthesis of aryl and heteroaryl nitriles. These reactions typically involve the cross-coupling of a heteroaryl halide (bromide or iodide) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

Nickel-Catalyzed Cyanation: Nickel catalysis provides a more cost-effective alternative to palladium for cyanation reactions. Nickel complexes, often in combination with phosphine (B1218219) ligands, can effectively catalyze the conversion of heteroaryl bromides and chlorides to their corresponding nitriles. Recent advancements have focused on the development of air-tolerant nickel catalysts, enhancing the practicality of this method.

Copper-Catalyzed Cyanation: Copper-catalyzed cyanation, a modification of the classical Rosenmund-von Braun reaction, is another effective method. This approach often utilizes copper(I) cyanide or a combination of a copper(I) salt and an alkali metal cyanide. Domino reactions involving a halide exchange followed by cyanation have also been developed.

Table 2: Exemplary Transition-Metal Catalyzed Cyanation Conditions for Heteroaryl Halides

Catalyst SystemCyanide SourceLigandSolventTemperature (°C)Applicable Substrate
Pd(OAc)₂ / dppfZn(CN)₂dppfDMA80-1207-Bromo-3-substituted-1H-pyrrolo[2,3-c]pyridine
NiCl₂(dppp)KCNdppp (B1165662)NMP100-1407-Chloro-3-substituted-1H-pyrrolo[2,3-c]pyridine
CuINaCNDMEDAToluene1107-Iodo-3-substituted-1H-pyrrolo[2,3-c]pyridine

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dppp = 1,3-Bis(diphenylphosphino)propane; NMP = N-Methyl-2-pyrrolidone; DMEDA = N,N'-Dimethylethylenediamine

Indirect Approaches to Carbonitrile Formation (e.g., Aldehyde Oxime Dehydration)

Indirect methods offer an alternative synthetic route to the C7-carbonitrile, particularly when direct cyanation is challenging. A common indirect approach involves the conversion of a C7-aldehyde to an aldoxime, followed by dehydration to yield the nitrile.

The synthesis of the precursor, 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, can be achieved through various formylation methods. This aldehyde is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding 7-aldoxime. The subsequent dehydration of the aldoxime is a crucial step and can be accomplished using a variety of reagents and catalysts.

Table 3: Reagents for the Dehydration of Aldoximes to Nitriles

Reagent/CatalystSolventTemperatureKey Features
Acetic anhydride (B1165640) (Ac₂O)PyridineRefluxClassical and effective method.
Trifluoroacetic anhydride (TFAA)DichloromethaneRoom TemperatureMild conditions.
Burgess reagentTHFRoom TemperatureMild and efficient.
Iron salts (e.g., FeCl₃)Acetonitrile (B52724)RefluxEnvironmentally benign catalyst. nih.gov

This two-step sequence provides a reliable alternative to direct cyanation and is often compatible with a wide range of functional groups.

Integrated Multistep Synthesis Pathways for Complex Analogues

The synthesis of complex analogues of this compound often requires a carefully designed multistep pathway that strategically integrates the introduction of the bromo and cyano functionalities with other synthetic transformations. A general retrosynthetic approach might involve the initial construction of the core 1H-pyrrolo[2,3-c]pyridine (6-azaindole) ring system, followed by sequential functionalization at the C3 and C7 positions.

A plausible forward synthesis could commence with a substituted pyridine derivative, which is elaborated to form the fused pyrrole ring. Subsequent bromination at the C3 position, a typically reactive site for electrophilic substitution on the pyrrole ring, can be achieved using reagents like N-bromosuccinimide (NBS). Following the introduction of the bromo group, the C7 position can be functionalized to introduce the carbonitrile, for instance, by converting a pre-existing group like a halogen or an aldehyde as described in the sections above. The timing of these functionalization steps is crucial to manage selectivity and functional group compatibility throughout the synthesis.

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of pharmaceutically important molecules like this compound is of growing importance. Key areas of focus include the use of less hazardous reagents, the development of catalytic processes to replace stoichiometric reagents, and the use of environmentally benign solvents.

In the context of the synthetic strategies discussed, several green approaches can be highlighted:

Catalytic Cyanation: The use of transition-metal catalysts in low loadings for cyanation reactions is inherently greener than stoichiometric methods. Furthermore, the development of catalysts that are tolerant to air and moisture reduces the need for inert atmospheres and dry solvents.

Alternative Cyanide Sources: The use of less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in transition-metal-catalyzed reactions is a significant step towards a safer and more sustainable process.

Greener Solvents: The exploration of greener solvents, such as water, or solvent-free reaction conditions, is a key aspect of sustainable synthesis. For instance, some palladium-catalyzed cyanations have been successfully performed in aqueous media.

Biocatalysis: The enzymatic dehydration of aldoximes to nitriles using aldoxime dehydratases represents a highly sustainable and environmentally friendly approach. mdpi.comnih.gov These reactions are typically performed in water under mild conditions.

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally responsible.

Chemical Reactivity and Derivatization of 3 Bromo 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile

Transformations Involving the Bromine Atom at C3

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. In the context of 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C3 position. While specific examples for this exact substrate are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 3-bromo-azaindole systems. nih.gov

Typically, the reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand (e.g., XPhos), a base (commonly K₂CO₃, Cs₂CO₃, or K₃PO₄), and a boronic acid or boronate ester as the coupling partner. The reaction is generally carried out in a solvent system such as a mixture of dioxane and water or ethanol (B145695) and water, often under thermal or microwave conditions to facilitate the reaction. nih.govrsc.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield. For unprotected nitrogen-rich heterocycles, the use of specific palladium precatalysts can be beneficial. nih.gov

EntryAryl/Heteroaryl Boronic AcidCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90Good to Excellent uni.lu (analogous)
24-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃EtOH/H₂O135 (MW)High nih.gov (analogous)
3Pyridin-3-ylboronic acidPd(dppf)Cl₂K₂CO₃EtOH/H₂O90Moderate to Good nih.gov (analogous)
4Thiophen-2-ylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100Good nih.gov (analogous)

This table presents representative conditions for Suzuki-Miyaura coupling based on analogous 3-bromo-azaindole systems due to the lack of specific data for this compound.

Buchwald-Hartwig Amination for Amine Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds, providing a route to introduce primary and secondary amines at the C3 position. This reaction is of significant importance in the synthesis of compounds with potential biological activity. organic-chemistry.org The reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine ligand, such as BINAP or Xantphos, and a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). chemspider.combeilstein-journals.org

EntryAmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
1MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100High chemspider.com (analogous)
2AnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane110Good beilstein-journals.org (analogous)
3BenzylaminePd₂(dba)₃ / DavePhosK₃PO₄Toluene100Good to Excellent ntnu.no (analogous)
4CyclohexylaminePd(OAc)₂ / RuPhosLiHMDSTHF80Moderate to Good ntnu.no (analogous)

This table illustrates typical conditions for Buchwald-Hartwig amination based on related bromopyridine and bromo-azaindole substrates.

Negishi and Stille Coupling Reactions for C-C Bond Formation

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³) bonds. For this compound, this would allow for the introduction of alkyl, aryl, and vinyl groups at the C3 position. While specific examples for the target molecule are scarce, the Negishi coupling has been successfully applied to other bromo-azaindole derivatives. nih.gov The organozinc reagents are typically prepared in situ from the corresponding organohalide.

Stille Coupling: The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organic halide, catalyzed by palladium. A key advantage of the Stille reaction is the stability of the organostannane reagents. This method has been employed for the functionalization of 3-bromo-azaindoles, suggesting its applicability to this compound for the introduction of a variety of carbon-based substituents. atlanchimpharma.comresearchgate.netnih.gov

Coupling ReactionCoupling PartnerCatalystSolventTemperature (°C)Reference
NegishiAlkylzinc halidePd(PPh₃)₄ or Ni(dppe)Cl₂THF or DMFRoom Temp to 80 nih.gov (analogous)
StilleAryl/VinyltributylstannanePd(PPh₃)₄Toluene or Dioxane80-110 atlanchimpharma.comresearchgate.netnih.gov (analogous)

This table provides a general overview of Negishi and Stille coupling conditions based on reactions with similar 3-bromo-azaindole scaffolds.

Reactivity of the Carbonitrile Functional Group at C7

The carbonitrile group at the C7 position of 3-bromo-1H-pyrrolo[2,3-c]pyridine provides a valuable synthetic handle for further molecular elaboration. It can undergo various transformations, most notably hydrolysis to form carboxylic acids or esters.

Hydrolysis to Carboxylic Acids and Esters

The hydrolysis of the carbonitrile group can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid.

Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, will convert it directly to the carboxylic acid. The reaction proceeds through the formation of an intermediate amide which is subsequently hydrolyzed.

Basic Hydrolysis: Treatment of the nitrile with a strong aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by heating, will initially produce the carboxylate salt. Subsequent acidification of the reaction mixture is then required to protonate the carboxylate and afford the free carboxylic acid.

TransformationReagents and ConditionsProduct
Acidic HydrolysisH₂SO₄ (aq), Δ3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Basic Hydrolysis1. NaOH (aq), Δ 2. H₃O⁺3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
EsterificationR-OH, H⁺ (cat.), Δ3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid ester

This table outlines the general conditions for the hydrolysis of the C7-carbonitrile and subsequent esterification, based on standard organic chemistry principles.

Reduction to Amines

The nitrile group at the 7-position of this compound is a versatile functional handle that can be readily reduced to a primary amine. This transformation is a key step in the synthesis of various derivatives, as the resulting aminomethyl group can be further functionalized. Common reduction methods for nitriles, such as catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with hydride reagents like lithium aluminum hydride (LiAlH₄), are expected to be effective for this substrate. The choice of reducing agent and reaction conditions can influence the outcome and may need to be optimized to avoid side reactions, such as debromination.

Table 1: Potential Reagents for the Reduction of the Nitrile Group

ReagentTypical ConditionsProduct
H₂, Pd/CMethanol (B129727) or Ethanol, room temperature to 50°C(3-bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanamine
LiAlH₄Anhydrous THF or Et₂O, 0°C to room temperature, followed by aqueous workup(3-bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanamine
NaBH₄, CoCl₂Methanol, room temperature(3-bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanamine

Nucleophilic Addition Reactions at the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. libretexts.orgopenstax.orgpressbooks.pubyoutube.commasterorganicchemistry.com This reactivity allows for the introduction of a wide range of functional groups. For instance, Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the nitrile to form, after hydrolysis, ketones of the type 3-bromo-7-acyl-1H-pyrrolo[2,3-c]pyridine. Similarly, addition of other nucleophiles can lead to the formation of amidines, thioamides, or tetrazoles, further expanding the synthetic utility of the parent molecule. The reaction conditions for these additions typically require anhydrous solvents to prevent quenching of the nucleophile.

Chemical Modifications at the Pyrrole (B145914) Nitrogen (N1)

The pyrrole nitrogen (N1) of the 6-azaindole (B1212597) core is a key site for chemical modification, influencing the electronic properties and biological activity of the molecule.

N-Alkylation and N-Arylation Strategies

The N-H proton of the pyrrole ring can be readily deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a nucleophilic anion. This anion can then react with various electrophiles in N-alkylation or N-arylation reactions. nih.gov

N-Alkylation: A variety of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can be used to introduce alkyl groups at the N1 position. nih.gov These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

N-Arylation: The introduction of aryl groups can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig amination. researchgate.netresearchgate.net These methods allow for the coupling of the pyrrole nitrogen with a range of aryl boronic acids or aryl halides.

Table 2: Representative N-Alkylation and N-Arylation Reactions

Reaction TypeElectrophile/Coupling PartnerCatalyst/BaseProduct
N-AlkylationMethyl IodideNaH3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
N-AlkylationBenzyl BromideK₂CO₃1-benzyl-3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
N-ArylationPhenylboronic AcidCu(OAc)₂3-bromo-1-phenyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
N-Arylation4-ChlorotoluenePd₂(dba)₃, Xantphos, Cs₂CO₃3-bromo-1-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Formation of N-Protecting Group Derivatives

In multi-step syntheses, it is often necessary to protect the pyrrole nitrogen to prevent unwanted side reactions. A variety of protecting groups can be employed, with the choice depending on the stability of the group to subsequent reaction conditions and the ease of its removal.

Commonly used protecting groups for the pyrrole nitrogen in azaindole systems include:

Tosyl (Ts): Introduced using tosyl chloride in the presence of a base. It is a robust protecting group, often removed under basic conditions.

Benzenesulfonyl (Bs): Similar to the tosyl group in its application and removal.

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is readily cleaved under acidic conditions.

2-(Trimethylsilyl)ethoxymethyl (SEM): Introduced using SEM chloride. This group is known for its stability under a wide range of conditions and can be removed with fluoride (B91410) sources.

Electrophilic and Nucleophilic Substitutions on the Pyridine (B92270) Moiety

The pyridine ring of the 6-azaindole scaffold can undergo both electrophilic and nucleophilic substitution reactions, although the presence of the fused pyrrole ring and the existing substituents will direct the regioselectivity.

Electrophilic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the fused electron-rich pyrrole ring can activate the pyridine moiety towards electrophilic attack. Halogenation, nitration, and sulfonation are potential electrophilic substitution reactions. For 7-azaindoles, electrophilic attack typically occurs at the C3 position of the pyrrole ring, which is the most electron-rich. nih.gov However, with the C3 position already substituted with a bromine atom, electrophilic attack on the pyridine ring might be possible under forcing conditions, likely at positions C4 or C5.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C3 position is on the electron-rich pyrrole ring and is generally not prone to nucleophilic aromatic substitution. However, the pyridine part of the azaindole is more susceptible to nucleophilic attack, especially if activated by electron-withdrawing groups or through the formation of an N-oxide. While direct nucleophilic substitution on the pyridine ring of this compound is not well-documented, related azaindole systems can undergo such reactions. For instance, displacement of a halide from the pyridine ring of a 7-azaindole (B17877) has been reported. nih.gov

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the C-Br bond, the nitrile group, the N-H of the pyrrole, and the pyridine ring—necessitates careful consideration of chemo- and regioselectivity in its derivatization. researchgate.netnih.govresearchgate.net

Chemoselectivity: In reactions involving multiple functional groups, the choice of reagents and conditions is critical to target a specific site. For example, when performing a Suzuki coupling to replace the bromine atom, the use of a base that does not significantly deprotonate the pyrrole N-H is important if N-arylation is to be avoided. Conversely, protecting the N-H group can direct reactivity towards other sites.

Regioselectivity: In electrophilic substitution reactions, the inherent electronic properties of the azaindole ring system will dictate the position of attack. As mentioned, the C3 position is the most activated, but since it is blocked, reactions may proceed at other positions, or on the pyridine ring. nih.gov In nucleophilic additions to the pyridine ring, the position of attack will be influenced by the electronic effects of the fused pyrrole and the nitrile group.

The strategic manipulation of protecting groups and the careful selection of reaction conditions are paramount to achieving the desired chemo- and regioselective transformations of this versatile heterocyclic scaffold.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution.

¹H, ¹³C, and ¹⁵N NMR for Comprehensive Structural Assignment

A complete assignment of the hydrogen, carbon, and nitrogen atoms in the 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile structure would be achieved through a combination of one-dimensional NMR experiments.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine atom and the nitrile group, as well as the aromatic ring currents.

¹³C NMR spectroscopy would reveal the number of unique carbon environments. The carbon attached to the bromine atom would exhibit a characteristic chemical shift, and the carbon of the nitrile group would appear in the downfield region of the spectrum. The chemical shifts of the aromatic carbons would provide further confirmation of the substitution pattern.

¹⁵N NMR spectroscopy , although less common, would offer direct insight into the electronic environment of the three nitrogen atoms within the pyrrolopyridine core and the nitrile group, providing valuable data for a complete structural assignment.

Expected ¹H NMR Data (Hypothetical)

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (NH) 11.0 - 12.0 br s -
H-2 7.5 - 7.8 s -
H-4 8.0 - 8.3 d 5.0 - 6.0

Expected ¹³C NMR Data (Hypothetical)

Carbon Chemical Shift (ppm)
C2 125 - 130
C3 95 - 100
C3a 128 - 132
C4 145 - 150
C5 115 - 120
C6 140 - 145
C7 100 - 105

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity between atoms.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds). This would be instrumental in confirming the placement of the bromine atom and the carbonitrile group by showing correlations between protons and the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. While less critical for a planar aromatic system, it could confirm through-space interactions between nearby protons.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. For this compound (C₈H₄BrN₃), the expected exact mass would be calculated and compared to the experimentally determined value with a high degree of accuracy (typically within 5 ppm). Analysis of the isotopic pattern, particularly the characteristic M and M+2 peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes), would provide further confirmation of the presence of a bromine atom in the molecule. The fragmentation pattern observed in the mass spectrum would offer additional structural information, showing the characteristic loss of fragments such as Br, CN, or HCN.

Expected HRMS Data

Ion Calculated m/z Observed m/z
[M+H]⁺ (C₈H₅⁷⁹BrN₃) 221.9718 Data not available

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Analysis

The definitive three-dimensional structure of this compound in the solid state could be determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrrolopyridine ring system. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonding (involving the pyrrole N-H) and π-π stacking, which govern the solid-state properties of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. A sharp, strong band around 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The N-H stretching vibration of the pyrrole ring would likely appear as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
N-H (pyrrole) 3200 - 3500 Medium, Broad
C-H (aromatic) 3000 - 3100 Medium
C≡N (nitrile) 2220 - 2240 Strong, Sharp
C=C, C=N (aromatic) 1400 - 1600 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used as a method for purity assessment. The conjugated π-system of the this compound scaffold would be expected to absorb UV radiation, leading to characteristic π → π* transitions. The spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would show one or more absorption maxima (λ_max). The position and intensity (molar absorptivity, ε) of these bands are characteristic of the chromophore. This technique is also a valuable tool for determining the concentration of the compound in solution and for assessing its purity, as impurities with different chromophores would lead to additional absorption bands.

Computational and Theoretical Studies on 3 Bromo 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. However, no specific DFT studies have been reported for 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile.

Electronic Structure Analysis and Molecular Orbitals

There is no available research detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. Such analysis would be essential to understand its kinetic stability and electronic transitions.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra are valuable for characterizing novel compounds. At present, no published data provides theoretical spectroscopic parameters for this compound.

Reactivity Predictions (e.g., Electrophilic/Nucleophilic Sites, pKa)

The prediction of reactive sites through methods like Molecular Electrostatic Potential (MEP) mapping or Fukui function analysis has not been performed for this compound. Furthermore, there are no computationally derived pKa values available, which would be important for understanding its behavior in different chemical environments.

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how a molecule might interact with biological targets such as proteins. While studies have been conducted on other derivatives of the 1H-pyrrolo[2,3-c]pyridine core, this specific carbonitrile compound has not been the subject of such investigations. nih.gov

Ligand-Protein Interaction Profiling (Theoretical)

No theoretical studies have been published that profile the potential interactions of this compound with any specific biomolecular targets. Docking studies on related 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been performed to investigate their potential as potassium-competitive acid blockers, but this analysis does not extend to the 3-bromo-7-carbonitrile variant. nih.gov

Conformational Analysis and Energy Landscapes

A detailed conformational analysis to identify stable conformers and to map the potential energy landscape of this compound is not available in the current body of scientific literature.

Reaction Mechanism Elucidation using Computational Methods

While specific computational studies elucidating the reaction mechanism for the synthesis of this compound are not extensively documented in publicly available literature, the mechanism can be inferred from established principles of electrophilic aromatic substitution on the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold, supported by computational chemistry. The bromination is an electrophilic substitution reaction, and the regioselectivity is determined by the relative stability of the Wheland intermediates (also known as σ-complexes) formed upon attack of the electrophile at different positions of the pyrrolo[2,3-c]pyridine ring system.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating such reaction mechanisms. These methods allow for the calculation of the potential energy surface of the reaction, identifying the transition states and intermediates. The calculated activation energies for the formation of different intermediates can predict the most likely reaction pathway and thus the regioselectivity of the substitution.

For the 1H-pyrrolo[2,3-c]pyridine scaffold, the pyrrole (B145914) ring is significantly more electron-rich than the pyridine (B92270) ring and is therefore more susceptible to electrophilic attack. Within the pyrrole ring, the C2 and C3 positions are the most likely sites for substitution. Experimental studies on the bromination of various azaindoles have shown a strong preference for substitution at the C3 position. researchgate.net

A plausible reaction mechanism for the bromination of a 1H-pyrrolo[2,3-c]pyridine derivative at the 3-position, which would be investigated using computational methods, involves the following steps:

Formation of the Electrophile: The bromine molecule (Br₂) is polarized by a Lewis acid or a polar solvent to generate a potent electrophile.

Nucleophilic Attack: The electron-rich π-system of the pyrrole ring attacks the electrophilic bromine atom. This can occur at either the C2 or C3 position, leading to the formation of a Wheland intermediate.

Intermediate Stabilization: The positive charge in the Wheland intermediate is delocalized over the ring system. Computational calculations of the relative energies of the intermediates resulting from attack at C2 and C3 would be performed. It is anticipated that the intermediate for C3-bromination is more stable due to more effective charge delocalization that does not disrupt the aromaticity of the pyridine ring as significantly.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the pyrrole ring and yielding the 3-bromo-substituted product.

The preference for C3-bromination can be rationalized by analyzing the resonance structures of the intermediates. Computational calculations would provide quantitative data on the energies of these intermediates and the transition states connecting them, confirming the experimentally observed regioselectivity.

Table 1: Hypothetical Computational Energy Profile for Bromination of 1H-pyrrolo[2,3-c]pyridine

Reaction CoordinateIntermediate/Transition StateRelative Energy (kcal/mol)Computational Method
Reactants1H-pyrrolo[2,3-c]pyridine + Br₂0.0DFT (e.g., B3LYP/6-31G)
Transition State (C3 attack)[TS_C3]Lower Activation EnergyDFT (e.g., B3LYP/6-31G)
Wheland Intermediate (C3)σ-complex_C3More StableDFT (e.g., B3LYP/6-31G)
Transition State (C2 attack)[TS_C2]Higher Activation EnergyDFT (e.g., B3LYP/6-31G)
Wheland Intermediate (C2)σ-complex_C2Less StableDFT (e.g., B3LYP/6-31G)
Product3-bromo-1H-pyrrolo[2,3-c]pyridine + HBrNegative (Exergonic)DFT (e.g., B3LYP/6-31G)

Note: This table represents a hypothetical outcome based on established principles and experimental observations. Actual energy values would require specific computational studies.

QSAR (Quantitative Structure-Activity Relationship) Modeling within Compound Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uran.ua For libraries of compounds based on the 1H-pyrrolo[2,3-c]pyridine scaffold, QSAR studies are crucial for identifying the key molecular features that govern their therapeutic effects and for designing new, more potent derivatives.

Data Set Collection: A series of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with a separate test set of compounds.

For instance, in a QSAR study of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of a particular kinase, descriptors such as molecular weight (MW), logarithm of the partition coefficient (logP), molar refractivity (MR), and various electronic and topological indices would be calculated. The resulting QSAR model might reveal that an increase in hydrophobicity in a specific region of the molecule and the presence of hydrogen bond donors or acceptors at certain positions are critical for enhanced inhibitory activity.

Table 2: Example of Descriptors Used in QSAR Studies of Pyrrolopyridine Derivatives

Descriptor ClassExample DescriptorsRelevance to Biological Activity
Electronic Dipole moment, HOMO/LUMO energiesInfluences electrostatic interactions with the target receptor.
Steric Molar refractivity (MR), Molecular volumeRelates to the size and shape of the molecule and its fit within the binding site.
Hydrophobic LogP, Hydrophobic surface areaGoverns the compound's ability to cross cell membranes and interact with hydrophobic pockets in the receptor.
Topological Connectivity indices, Wiener indexDescribes the branching and connectivity of the molecular structure.
3D Descriptors 3D-MoRSE descriptors, RDF descriptorsEncodes three-dimensional information about the molecular structure and atomic distribution. uran.ua

The insights gained from such QSAR models are instrumental in the lead optimization phase of drug discovery. They guide medicinal chemists in making targeted structural modifications to enhance potency, selectivity, and pharmacokinetic properties of new analogues within the 1H-pyrrolo[2,3-c]pyridine series.

Role As a Research Chemical and Scaffold in Advanced Chemical Biology

Precursor for the Synthesis of Complex Natural Products and Analogues

The pyrrolopyridine nucleus is a structural motif found in a variety of natural products, particularly alkaloids, which often exhibit significant biological activity. Halogenated pyrrole (B145914) scaffolds, in particular, are common structural elements in marine natural products. researchgate.net The strategic placement of a bromine atom on the 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile scaffold makes it an exceptionally useful starting material for the synthesis of such complex molecules.

The bromine atom serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This is particularly valuable in late-stage functionalization, where complex fragments can be introduced to mimic or elaborate upon the structures of natural products. Researchers can utilize this precursor to generate analogues of known natural products, allowing for the systematic exploration of their mechanism of action and the optimization of their therapeutic properties.

Scaffold in Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used in chemical biology to create libraries of structurally diverse small molecules for screening against biological targets. The this compound scaffold is well-suited for DOS due to its inherent functionality. The bromine atom at the 3-position is particularly amenable to modern cross-coupling reactions.

A structurally similar compound, 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine, highlights the utility of the C3-bromine atom, which facilitates versatile palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the rapid introduction of a wide array of aryl, heteroaryl, and alkyl groups at this position. By systematically varying the coupling partners, researchers can generate large libraries of compounds with diverse three-dimensional shapes and chemical properties, starting from the common pyrrolopyridine core. This approach significantly enhances the probability of discovering novel modulators of biological pathways.

Design and Synthesis of Chemical Probes for Biological Target Identification (In Vitro Mechanistic Focus)

A primary application of this compound is in the design and synthesis of chemical probes. These specialized molecules are engineered to interact with specific biological targets, such as enzymes and receptors, to elucidate their function through in vitro mechanistic studies. The pyrrolopyridine scaffold provides a rigid and predictable framework upon which pharmacophoric elements can be precisely arranged.

The pyrrolopyridine core is a privileged scaffold in the development of enzyme inhibitors, particularly kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 1H-pyrrolo[2,3-c]pyridine structure can mimic the purine core of ATP (adenosine triphosphate), the natural substrate for kinases, allowing derivatives to act as competitive inhibitors by binding to the enzyme's active site.

The development of potent and selective kinase inhibitors often involves the use of related scaffolds like pyrrolo[2,3-d]pyrimidines. nih.gov Research on these related structures has shown that strategic modifications to the core are crucial for achieving high potency and selectivity. nih.govnih.gov The this compound scaffold offers a template for creating novel kinase inhibitors where the bromine can be replaced with various functional groups to probe interactions within the kinase ATP-binding pocket, leading to the development of highly specific research tools.

The 1H-pyrrolo[2,3-c]pyridine framework is also integral to the design of ligands for receptor binding studies. An excellent example is the development of novel allosteric antagonists for the metabotropic glutamate receptor 5 (mGluR5), a key target in neuroscience research. A series of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides, which are structurally very similar to the 7-carbonitrile compound, were synthesized and evaluated for this purpose. nih.gov

These studies demonstrated that by varying the substituents attached to the heterocyclic scaffold, it was possible to optimize physicochemical properties, such as aqueous solubility, while maintaining high in vitro potency as mGluR5 antagonists. nih.gov This highlights the scaffold's utility in creating specific ligands to probe receptor function and pharmacology in vitro.

Table 1: In Vitro Activity of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide Analogues as mGluR5 Antagonists nih.gov
CompoundModification on ScaffoldIn Vitro Potency (IC₅₀)Key Finding
Analog 1Variation of substituents on the carboxamide nitrogenHigh (nanomolar range)Demonstrates the core scaffold's high affinity for the receptor.
Analog 2Introduction of polar groups to the scaffoldMaintained high potencyImproved aqueous solubility without sacrificing activity.
Analog 3Systematic variation of aryl substituentsVariableAllowed for mapping of the binding pocket and optimization of potency.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. The this compound scaffold is an ideal platform for conducting systematic SAR studies.

The dual functionality of the molecule—the reactive bromine at the 3-position and the carbonitrile at the 7-position (or a derivative like a carboxamide)—allows for methodical modifications at distinct vectors. nih.gov As demonstrated in the development of mGluR5 antagonists, altering the groups attached to the core structure led to a clear understanding of the structural requirements for potent receptor antagonism. nih.gov Similarly, the bromine atom serves as a key anchor point for introducing diverse chemical moieties via cross-coupling reactions, enabling a thorough exploration of the chemical space around the scaffold to optimize potency, selectivity, and other pharmacological parameters.

Potential Applications in Materials Science and Photochemistry (e.g., luminescence properties)

Beyond its biological applications, the this compound scaffold holds potential in the fields of materials science and photochemistry. Nitrogen-containing heterocyclic compounds often exhibit interesting electronic and photophysical properties, such as luminescence. The extended π-system of the fused pyrrolopyridine core can be further modulated by introducing different substituents.

A related compound, 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine, has been investigated for its potential use in organic electronic materials. The ability to functionalize the scaffold through its bromine atom allows for the synthesis of novel conjugated materials. These materials could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as organic semiconductors. The specific electronic properties, including absorption and emission wavelengths, can be fine-tuned through synthetic modifications, making this scaffold a promising candidate for the development of new functional materials.

Advanced Analytical Methodologies for Research Grade Compound Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of non-volatile compounds and for quantitative analysis. For 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.comsielc.com This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

The analysis involves dissolving a precisely weighed sample of the compound in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water. This solution is then injected into the HPLC system. The components of the sample are separated as they pass through the column, propelled by the mobile phase. A detector, typically a UV-Vis spectrophotometer set to a wavelength where the analyte absorbs strongly, measures the concentration of each component as it elutes from the column. The output is a chromatogram, where each peak corresponds to a different compound.

The purity of this compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. For quantitative analysis, the peak area of the analyte is compared against a calibration curve generated from standards of known concentration. nih.govwestminster.ac.uk Method validation is performed as per ICH guidelines to ensure the procedure is specific, accurate, precise, and robust. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 254 nm
Column Temp. 30 °C
Retention Time ~ 8.5 min
Purity Result >98%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the context of this compound, GC-MS is primarily used for two purposes: detecting volatile impurities and monitoring the progress of its synthesis.

During chemical synthesis, various organic solvents (e.g., ethanol (B145695), tetrahydrofuran (B95107), benzene) may be used. nih.govchemicalbook.comresearchgate.net Even after purification, trace amounts of these solvents can remain in the final product. GC-MS is exceptionally sensitive for detecting these residual solvents. A sample of the compound is heated, and the vaporized components are introduced into the gas chromatograph, where they are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, which fragments the molecules and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

GC-MS is also a valuable tool for real-time or near-real-time reaction monitoring. durham.ac.uk By taking small aliquots from the reaction mixture at different time points, chemists can track the consumption of starting materials and the formation of the desired product and any by-products. This information is crucial for optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. durham.ac.uk

Capillary Electrophoresis for High-Resolution Separation

Capillary Electrophoresis (CE) is a family of separation techniques that use high-voltage electric fields to separate analytes in narrow-bore capillaries. wikipedia.org Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates ionic species based on their charge-to-size ratio as they migrate through an electrolyte-filled capillary. mdpi.com

CE offers extremely high separation efficiency, often significantly greater than HPLC, making it ideal for resolving complex mixtures. wikipedia.orgfiveable.me This technique is particularly useful for separating closely related impurities from this compound, such as isomers or degradation products that may be difficult to distinguish using chromatography. The separation can be fine-tuned by altering the pH, concentration, and composition of the electrolyte buffer. nih.gov Detection is typically performed using UV-Vis absorbance directly through a transparent window in the capillary. wikipedia.org Due to its low consumption of sample and reagents, CE is considered a "green" analytical technique. mdpi.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Studies

Thermal analysis techniques are critical for understanding the physical properties and stability of a compound when subjected to changes in temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA experiment would involve heating a small amount of the sample at a constant rate. The resulting curve would show the temperature at which the compound begins to decompose, indicated by a significant loss of mass. This decomposition temperature is a key indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and glass transitions. A DSC scan of this compound would show a sharp endothermic peak corresponding to its melting point. The sharpness of the peak can provide an indication of the compound's purity, as impurities tend to broaden the melting range. For the related compound 3-bromo-1H-pyrrolo[2,3-c]pyridine, a melting point of 205-206 °C has been reported, which can be confirmed and precisely measured by DSC. chemicalbook.com

Q & A

Q. What are the common synthetic routes for 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile?

  • Methodological Answer : The synthesis typically involves regioselective functionalization of the pyrrolopyridine core. For example:
  • Bromination : Direct bromination at position 3 can be achieved using N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity .
  • Cyano Group Introduction : The 7-carbonitrile group may be introduced via palladium-catalyzed cyanation (e.g., using Zn(CN)₂ or K₄[Fe(CN)₆]) or through substitution reactions on pre-functionalized intermediates (e.g., replacing a halogen or amine group at position 7) .
  • Cyclization Strategies : Base-mediated cyclization of appropriately substituted precursors (e.g., 2-aminopyridine derivatives) can yield the pyrrolopyridine scaffold .

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer :
  • Purity : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with >98% purity thresholds, as described for related brominated pyrrolopyridines .
  • Structural Confirmation : Employ 1^1H/13^13C NMR to verify substituent positions and HRMS (High-Resolution Mass Spectrometry) for molecular weight validation. IR spectroscopy can confirm functional groups like C≡N (carbonitrile) .

Q. What are the key functional groups influencing reactivity?

  • Methodological Answer :
  • Bromine at Position 3 : Acts as a leaving group for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, alkyne, or other substituents .
  • 7-Carbonitrile : Enhances electrophilicity for nucleophilic substitution or serves as a directing group in metal-catalyzed reactions .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:
  • Directing Groups : Temporary protection/deprotection of reactive sites (e.g., using sulfonyl groups) to steer bromination to position 3 .
  • Catalytic Systems : Lewis acids like FeCl₃ or Brønsted acids (e.g., H₂SO₄) can modulate reactivity, as demonstrated in analogous pyrrolopyridine brominations .

Q. What optimization strategies improve yields in cross-coupling reactions with this compound?

  • Methodological Answer :
  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G2 for Suzuki couplings with aryl boronic acids. Optimize solvent (toluene/DMF) and temperature (80–110°C) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) while maintaining >90% yields, as shown in similar heterocyclic systems .

Q. How can computational modeling predict reactivity or biological activity?

  • Methodological Answer :
  • DFT Calculations : Model electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites .
  • Docking Studies : Screen against kinase targets (e.g., JAK2, EGFR) using software like AutoDock Vina, leveraging structural data from related pyrrolopyridine kinase inhibitors .

Q. What in vitro assays are suitable for evaluating anti-cancer activity?

  • Methodological Answer :
  • Kinase Inhibition Assays : Measure IC₅₀ values using recombinant kinases (e.g., via ADP-Glo™ kits) .
  • Cell Viability : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or CellTiter-Glo®, with EC₅₀ calculations .

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3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
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3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.